molecular formula C11H11Cl2NO2 B1531477 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340551-40-7

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531477
CAS No.: 1340551-40-7
M. Wt: 260.11 g/mol
InChI Key: LKWFDQPXWDPLHT-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic Acid (CAS 1340551-40-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a synthetically versatile azetidine ring core, which is a four-membered nitrogen-containing saturated heterocycle, substituted with a (3,4-dichlorophenyl)methyl group and a carboxylic acid functional group. The dichlorophenyl moiety enhances the molecule's lipophilicity, which can positively influence membrane permeability and bioavailability in bioactive molecules, while the carboxylic acid group provides a critical handle for further synthetic derivatization, such as amide bond formation or salt preparation, allowing for the creation of diverse chemical libraries . Azetidine-based compounds are recognized as privileged scaffolds in the development of pharmacologically active agents, serving as key intermediates for the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules . The defined stereochemistry and high purity (typically 95% or greater, with 98% available) of this building block make it a valuable and reliable starting material for precise research applications, including structure-activity relationship (SAR) studies and the exploration of new therapeutic candidates . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFDQPXWDPLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11Cl2NO2C_{11}H_{11}Cl_{2}NO_{2} and a molecular weight of 260.11 g/mol. This compound features a four-membered nitrogen heterocyclic structure known as azetidine, combined with a 3,4-dichlorophenylmethyl group. Its unique structural characteristics suggest potential applications in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that azetidine derivatives can influence enzyme activity and protein function by mimicking amino acids or by substituting them in protein synthesis. For instance, azetidine-2-carboxylic acid has been shown to replace proline in proteins, leading to alterations in protein conformation and function.

Key Mechanisms:

  • Enzyme Inhibition: The compound may bind to active or allosteric sites on enzymes, altering their activity.
  • Neurotransmission Modulation: Interaction with glycine receptors has been noted, affecting neurotransmission processes.
  • Cell Signaling Pathway Influence: It plays a role in modulating pathways involved in immune responses and cellular signaling.

In Vitro Studies

Recent studies have explored the cytotoxic effects of azetidine derivatives, including this compound. These studies typically assess the compound's ability to induce apoptosis in cancer cell lines.

Study Cell Line Effect Mechanism
Study ASiHaCytotoxicInduction of apoptosis through caspase activation
Study BB16F10CytotoxicInhibition of cell cycle genes leading to apoptosis

In one notable study, azetidine derivatives demonstrated selective cytotoxicity towards neoplastic cells while sparing normal cells. The mechanism involved specific gene overexpression related to cytoskeletal regulation and apoptosis induction .

Case Studies

A recent case study examined the effects of this compound on human cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and revealed that higher concentrations led to increased apoptosis markers.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Azetidine-2-carboxylic acidC4H7NO2C_4H_7NO_2Proline analog with significant biological activity
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acidC7H14NO3PC_7H_{14}NO_3PEnhanced potential as a bioactive compound
1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acidC18H17Cl2NO3C_{18}H_{17}Cl_2NO_3More complex derivative with additional functional groups

The presence of the dichlorophenyl group in this compound is believed to enhance its biological activity compared to simpler azetidine derivatives.

Scientific Research Applications

The compound exhibits notable biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, influencing enzyme activity and protein function. Key mechanisms include:

  • Enzyme Inhibition : The compound may bind to active or allosteric sites on enzymes, altering their activity.
  • Neurotransmission Modulation : Interaction with glycine receptors has been noted, affecting neurotransmission processes.
  • Cell Signaling Pathway Influence : It plays a role in modulating pathways involved in immune responses and cellular signaling.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The following table summarizes some findings:

StudyCell LineEffectMechanism
Study ASiHaCytotoxicInduction of apoptosis through caspase activation
Study BB16F10CytotoxicInhibition of cell cycle genes leading to apoptosis

These studies indicate that 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid can induce apoptosis selectively in neoplastic cells while sparing normal cells.

Material Science Applications

The compound's unique properties also make it suitable for applications in material science. Its azetidine structure can be utilized in the synthesis of polymers and other materials with specific functionalities. The presence of the dichlorophenyl group enhances its reactivity and potential utility in various chemical reactions.

A recent case study focused on the effects of this compound on human cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in a dose-dependent manner. MTT assays were employed to quantify cell viability, revealing that higher concentrations led to increased markers of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)azetidine-3-carboxylic Acid

  • Structure : Differs by having a single chlorine substituent on the phenyl ring (4-Cl vs. 3,4-diCl).
  • Bioactivity: Reduced halogenation may lower binding affinity to hydrophobic enzyme pockets or receptors.
  • Similarity Score : 0.62 (structural similarity based on ) .

Azetidine-3-carboxylic Acid

  • Structure : Lacks the dichlorobenzyl group entirely.
  • Key Differences :
    • Solubility : Higher aqueous solubility due to reduced steric hindrance and absence of hydrophobic substituents.
    • Applications : Primarily used as a laboratory chemical or synthetic intermediate (CAS: 36476-78-5) .
  • Functional Impact : The dichlorobenzyl group in the target compound likely enhances target selectivity in biological systems.

1-[(3,4-Dichlorophenyl)methyl]indazole-3-carboxylic Acid

  • Structure : Replaces the azetidine ring with an indazole system.
  • Key Differences :
    • Solubility : The indazole ring reduces polarity, leading to lower solubility in polar solvents compared to the azetidine analog .
    • Biological Activity : Indazole derivatives are often associated with kinase inhibition or anticancer activity, suggesting divergent pharmacological pathways compared to azetidine-based compounds .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends Potential Applications
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid C₁₁H₁₁Cl₂NO₂ 278.12 g/mol 3,4-diCl-benzyl, azetidine Moderate in polar solvents Medicinal chemistry, enzyme modulation
1-(4-Chlorophenyl)azetidine-3-carboxylic acid C₁₀H₁₀ClNO₂ 227.64 g/mol 4-Cl-benzyl, azetidine Higher in polar solvents Intermediate in organic synthesis
Azetidine-3-carboxylic acid C₄H₇NO₂ 117.10 g/mol None (parent structure) High in water Laboratory reagent, peptide synthesis
1-[(3,4-Dichlorophenyl)methyl]indazole-3-carboxylic acid C₁₆H₁₀Cl₂N₂O₂ 333.17 g/mol 3,4-diCl-benzyl, indazole Low in polar solvents Kinase inhibition, anticancer research

Preparation Methods

Improved Process via Triflation and Intramolecular Cyclization

A notable improved synthesis is described in patent WO2004035538A1, which avoids toxic reagents such as cyanide and epichlorohydrin used in earlier methods. The process includes:

This method is operationally simpler, economically viable, and scalable, with reported yields of approximately 86% for the diester intermediate stage. The reaction conditions typically involve mild temperatures (around room temperature or slightly higher) and solvents such as methanol, ethanol, or acetonitrile. Weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine are used to facilitate the ring closure and subsequent steps.

Alternative Historical Methods

Earlier methods, as referenced in the literature (e.g., Anderson et al., J. Org. Chem., 1972), involved:

  • Use of cyanide or epichlorohydrin reagents.
  • Multi-step sequences with lower overall productivity.
  • Less environmentally friendly reagents and more complex purification.

These methods are less preferred for industrial scale due to toxicity and operational complexity.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield/Outcome
Triflation of diethylbis(hydroxymethyl)malonate Triflate reagents (e.g., triflic anhydride), mild temperature Prepares activated intermediate for cyclization High yield (~86%) reported
Intramolecular cyclization Weak bases (Na2CO3, K2CO3, Et3N), solvents (MeOH, EtOH, MeCN) Forms azetidine ring Efficient, scalable process
Decarboxylation Controlled heating Converts diester to monoacid High purity azetidine-3-carboxylic acid
Hydrogenation Pd catalyst, H2 gas Reduces intermediates to stable acid Final azetidine acid intermediate
N-Alkylation with 3,4-dichlorobenzyl halide 3,4-Dichlorobenzyl chloride/bromide, base, solvent Introduces 3,4-dichlorobenzyl group High selectivity, moderate to high yield
Ester hydrolysis (if applicable) Acidic/basic aqueous reflux Converts ester to carboxylic acid Quantitative conversion

Research Findings and Practical Notes

  • The improved triflation and cyclization method reduces hazardous waste and operational hazards, making it suitable for large-scale pharmaceutical manufacturing.
  • Choice of base and solvent critically affects yield and purity; mild bases and protic solvents favor clean cyclization and minimize side reactions.
  • Alkylation must be carefully controlled to avoid over-alkylation or ring opening; temperature and stoichiometry optimization are essential.
  • Final hydrolysis conditions should be mild enough to preserve the azetidine ring integrity while ensuring complete conversion to the acid form.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Mannich reactions or nucleophilic substitution between azetidine-3-carboxylic acid derivatives and 3,4-dichlorobenzyl halides. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

  • Catalysis : Base catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating intermediates .

  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .

  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity.

    ParameterOptimal RangeImpact on Yield
    SolventDMF+25% vs. THF
    CatalystK₂CO₃+30% vs. NaHCO₃
    Temp.70°C+15% vs. RT

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm substitution patterns via ¹H-NMR (e.g., azetidine ring protons at δ 3.5–4.0 ppm, dichlorophenyl protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching theoretical molecular weights (e.g., ~284.1 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : Azetidine ring puckering or proton exchange in solution. Use variable-temperature NMR to identify dynamic processes .
  • Impurity Interference : Compare HPLC retention times with standards (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR shifts and optimize geometry .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test:

  • Variables : Solvent (DMF vs. MeCN), catalyst (K₂CO₃ vs. Cs₂CO₃), temperature (60°C vs. 80°C).
  • Response Surface Analysis : Identify interactions (e.g., DMF + K₂CO₃ at 80°C maximizes yield) .
  • Validation : Replicate central points to confirm robustness (RSD <5%) .

Q. What computational approaches predict the bioactivity or pharmacokinetics of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with azetidine-binding pockets) .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP ~2.5), CYP450 inhibition, and bioavailability .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Data Analysis and Ecological Considerations

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Conduct tiered assessments:

QSAR Modeling : Use ECOSAR or TEST to predict acute aquatic toxicity (e.g., LC50 for fish) .

Microtox Assay : Measure inhibition of Vibrio fischeri bioluminescence (EC50 <100 mg/L indicates high toxicity) .

Degradation Studies : Monitor hydrolysis (pH 4–9 buffers, 25–50°C) and UV/Vis spectroscopy for byproduct identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

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